(S)-(+)-4-Methyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

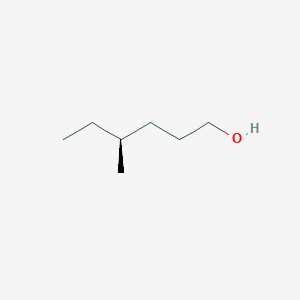

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541465 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-46-0 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-4-Methyl-1-hexanol CAS number 1767-46-0 properties

An In-depth Technical Guide to (S)-(+)-4-Methyl-1-hexanol (CAS 1767-46-0)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a chiral primary alcohol. It is a colorless liquid with a mild, sweet, and fruity odor.[1] This compound is soluble in organic solvents but has limited solubility in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1767-46-0 | [1][3] |

| Molecular Formula | C₇H₁₆O | [1][4] |

| Molecular Weight | 116.20 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 173 °C at 760 mmHg | [6][7] |

| 126 °C at 140 mmHg | [1] | |

| Density | 0.818 - 0.83 g/cm³ | [1][3] |

| Flash Point | 61.8 °C (143.24 °F) | [1][6] |

| Refractive Index | ~1.42 - 1.43 | [7][8] |

| Specific Rotation ([α]D) | +6.0° to +9.0° (neat) | [8] |

| Solubility | Soluble in alcohol; limited solubility in water | [2][9] |

| SMILES | CC--INVALID-LINK--CCCO | [2] |

| InChI | InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | [10] |

Synthesis Protocols

The synthesis of enantiomerically pure this compound can be achieved through various stereoselective chemical and biosynthetic routes.

Stereoselective Chemical Synthesis

A plausible synthetic route starts from the commercially available chiral building block, (S)-2-methyl-1-butanol.[1] The general steps are outlined below.

Experimental Protocol:

-

Halogenation: Convert (S)-2-methyl-1-butanol to (S)-1-iodo-2-methylbutane. This can be achieved using iodine, triphenylphosphine, and imidazole in an appropriate solvent like dichloromethane.

-

Vinylation: Perform a palladium-catalyzed coupling reaction between the resulting (S)-1-iodo-2-methylbutane and a suitable vinylating agent to introduce the additional two carbons and a terminal double bond, yielding (S)-4-methyl-1-hexene.

-

Hydroboration-Oxidation: Subject (S)-4-methyl-1-hexene to hydroboration using a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and sodium hydroxide. This sequence adds a hydroxyl group to the terminal carbon of the double bond, yielding the final product, this compound, with retention of the stereochemistry at the chiral center.

-

Purification: The final product should be purified by fractional distillation under reduced pressure to obtain the desired purity.

Biosynthetic Pathway

This compound can also be produced through metabolic engineering of microorganisms like E. coli. This approach involves extending the natural isoleucine biosynthesis pathway.[1]

The biosynthesis begins with the isoleucine precursor, (S)-2-keto-3-methylvalerate, which is elongated to 2-keto-4-methylhexanoate by enzymes from the leucine biosynthesis pathway.[1] This intermediate is then decarboxylated by a 2-keto acid decarboxylase (KDC) and subsequently reduced by an alcohol dehydrogenase (ADH) to yield this compound.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Predicted spectra are available. | [7] |

| ¹³C NMR | Predicted spectra are available. | [7] |

| Mass Spectrometry (MS) | Spectral data available in the NIST database. | [11] |

| Infrared (IR) Spectroscopy | IR spectra are available for this compound. | [10] |

Experimental Protocol for Optical Rotation Measurement:

The specific rotation of this compound is a key parameter to confirm its enantiomeric purity.

-

Instrumentation: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).

-

Sample Preparation: The compound is analyzed neat (without a solvent) in a sample cell of a known path length (e.g., 1 decimeter).

-

Measurement: The polarized light is passed through the sample, and the angle of rotation of the plane of polarized light is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL (for neat liquids, the density is used).[12]

Biological Activity and Potential Applications

This compound is utilized in the fragrance and flavor industries for its pleasant aroma.[1] There is also evidence suggesting its potential as an antibacterial agent.

Antibacterial Activity against Staphylococcus aureus

While specific studies on the antibacterial mechanism of this compound are not widely available, a general experimental workflow to assess its efficacy against Staphylococcus aureus can be proposed based on standard microbiological methods.

Experimental Protocol for Antibacterial Assessment:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of S. aureus.

-

The plate is incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[8]

-

-

Minimum Bactericidal Concentration (MBC) Determination:

-

Aliquots from the wells showing no growth in the MIC assay are plated onto agar plates.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

-

-

Investigation of Mechanism of Action (Cell Membrane Integrity):

-

S. aureus cells are treated with the compound at its MIC and sub-MIC concentrations.

-

The integrity of the cell membrane can be assessed by measuring the leakage of intracellular components (e.g., nucleic acids and proteins) or by using fluorescent dyes that indicate membrane damage (e.g., propidium iodide).[8]

-

Safety and Handling

This compound is a combustible liquid.[5] Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.

References

- 1. 4-Methyl-1-Hexanol >98.0% & 818-49-5 [benchchem.com]

- 2. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [guidechem.com]

- 8. Discovery of potential anti- Staphylococcus aureus natural products and their mechanistic studies using machine learning and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants | MDPI [mdpi.com]

- 10. This compound(1767-46-0) IR Spectrum [chemicalbook.com]

- 11. 1-Hexanol, 4-methyl- [webbook.nist.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

(S)-(+)-4-Methyl-1-hexanol: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and flavor and fragrance compounds.[1] Its specific stereochemistry and defined physical properties make it a subject of interest for chemists and researchers in various fields. This technical guide provides an in-depth overview of its chemical structure, stereochemical properties, a representative synthetic approach, and key physical and chemical data.

Chemical Structure and Stereochemistry

This compound possesses a seven-carbon aliphatic chain with a hydroxyl group at the C1 position and a methyl group at the C4 position.[2] The stereochemistry of this molecule is defined by the chiral center at the C4 carbon, which is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The "(+)" designation indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.[3]

The precise three-dimensional arrangement of the substituents around the chiral center is crucial for its chemical and biological interactions, a key consideration in asymmetric synthesis and drug design.

Molecular Identifiers:

-

IUPAC Name: (4S)-4-Methylhexan-1-ol[4]

-

CAS Registry Number: 1767-46-0[5]

-

Molecular Formula: C₇H₁₆O[6]

-

Molecular Weight: 116.20 g/mol [6]

-

InChI: InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1[7]

-

InChIKey: YNPVNLWKVZZBTM-ZETCQYMHSA-N[7]

-

SMILES: C(O)CC--INVALID-LINK--CC[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Boiling Point | 172-174 °C at 760 mmHg | [8] |

| 126 °C at 140 mmHg | [1] | |

| Flash Point | 61.8 °C (143.24 °F) | [1][4] |

| Density | 0.818 - 0.820 g/cm³ | [1][4][9] |

| Refractive Index | 1.423 - 1.43 | [1][9] |

| Specific Rotation | +6.0 to +9.0° (neat) | [1][3] |

| Water Solubility | 4089 mg/L at 25 °C (estimated) | [8] |

| LogP (o/w) | 2.211 (estimated) | [8] |

Experimental Protocols: A Representative Asymmetric Synthesis

The enantioselective synthesis of chiral alcohols like this compound is a common objective in organic chemistry. While numerous methods exist, a prevalent strategy involves the asymmetric reduction of a prochiral ketone. Below is a representative experimental protocol for such a transformation, based on established methodologies for the synthesis of chiral secondary alcohols.

Objective: To synthesize this compound via the asymmetric reduction of 4-methyl-1-hexanone.

Materials:

-

4-methyl-1-hexanone

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.

-

Catalyst Introduction: The flask is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (10 mol%) and anhydrous THF (50 mL). The solution is cooled to -20 °C in a cryocooler or a dry ice/acetone bath.

-

Borane Addition: Borane-dimethyl sulfide complex (1.2 equivalents) is slowly added to the stirred catalyst solution via syringe, maintaining the internal temperature below -15 °C.

-

Ketone Addition: 4-methyl-1-hexanone (1.0 equivalent) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15 °C.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol (20 mL) at -20 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The mixture is diluted with 1 M HCl (50 mL) and stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and its specific rotation is measured to confirm enantiomeric purity.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis and characterization of a chiral alcohol like this compound.

Caption: Asymmetric Synthesis and Characterization Workflow.

Biological Relevance

While extensive data on the specific biological signaling pathways of this compound is not widely available in public literature, related structures, such as 4-methyl-3-heptanol, have been identified as components of insect pheromones. This suggests a potential role for chiral alcohols in mediating chemical communication in biological systems. Further research is warranted to explore the specific biological activities and potential applications of this compound in areas such as agrochemicals and pharmaceuticals. The antibacterial activity of hexanol isomers has been noted, although specific data for the 4-methyl substituted compound is limited.[10]

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and application of this important chiral building block.

References

- 1. This compound | 1767-46-0 | TCI AMERICA [tcichemicals.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. This compound | 1767-46-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. mdpi.com [mdpi.com]

- 7. pharmtech.com [pharmtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol that holds significance as a building block in asymmetric synthesis. Its specific stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the fields of fragrance, flavor, and pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its chemical behavior.

Physical Properties

This compound is a colorless liquid at room temperature. A comprehensive summary of its key physical properties is presented in Table 1.

| Property | Value | Units |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 | g/mol |

| Appearance | Colorless to light yellow, clear liquid | |

| Boiling Point | 172-174 (at 760 mmHg) | °C |

| Density | 0.818 | g/cm³ |

| Refractive Index | 1.430 | |

| Specific Rotation ([α]D) | +6.0 to +9.0 (neat) | degrees |

| Flash Point | 61.8 | °C |

| Purity | >98.0 | % (GC) |

| CAS Number | 1767-46-0 |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the primary alcohol functional group. As such, it undergoes reactions typical of primary alcohols.

2.1. Oxidation

As a primary alcohol, this compound can be oxidized to form an aldehyde, (S)-4-methylhexanal, which can be further oxidized to the corresponding carboxylic acid, (S)-4-methylhexanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.

2.2. Esterification

This compound readily reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is fundamental in the synthesis of various flavor and fragrance compounds.

2.3. Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate), making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C1 position.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

3.1. Synthesis of this compound

A plausible enantioselective synthesis of this compound can be adapted from methods used for similar chiral alcohols. One such approach involves the asymmetric reduction of a corresponding unsaturated ketone. A detailed, multi-step synthesis starting from commercially available materials would be required to achieve the desired stereochemistry.

A potential synthetic route could start from a chiral precursor like (R)-citronellal. The synthesis would involve several steps, including protection of the aldehyde, oxidative cleavage of the double bond, and subsequent reduction and deprotection steps to yield the target molecule.

3.2. Determination of Physical Properties

The following are generalized protocols for the determination of the key physical properties of this compound.

3.2.1. Boiling Point Determination (Capillary Method)

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3.2.2. Density Measurement (Pycnometer Method)

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

3.2.3. Refractive Index Measurement (Abbe Refractometer)

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

3.2.4. Specific Rotation Measurement (Polarimeter)

-

A solution of the sample of known concentration is prepared in a suitable solvent, or the neat liquid is used.

-

The polarimeter tube is filled with the sample, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

The analyzer is rotated until the light intensity is at a minimum or the two halves of the visual field are of equal intensity.

-

The observed angle of rotation is recorded.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL (or density for a neat liquid).

3.3. Purity and Structural Confirmation

3.3.1. Gas Chromatography (GC)

The purity of this compound is typically determined by gas chromatography. A small amount of the sample is injected into the GC instrument, where it is vaporized and passed through a capillary column. The retention time of the compound is compared to that of a standard, and the peak area is used to calculate the purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed information about the connectivity of the atoms in the molecule, confirming the presence of the methyl, methylene, and hydroxyl groups in their expected positions.

Visualization of Methodologies

4.1. General Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like this compound.

Caption: General workflow for the characterization of this compound.

4.2. Logic of Chiral Synthesis

The synthesis of a specific enantiomer like this compound relies on the principles of asymmetric synthesis. The following diagram illustrates the logical flow of a chiral synthesis.

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral alcohol (S)-(+)-4-Methyl-1-hexanol. The information presented herein is intended to support research, development, and quality control activities where the precise structural elucidation of this compound is critical. This document details the experimental protocols for data acquisition and presents a thorough analysis of the spectral data, including chemical shift assignments and spin-spin coupling networks.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of 4-Methyl-1-hexanol were obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4] The data presented in the following tables correspond to the spectra of 4-Methyl-1-hexanol. It is important to note that the NMR spectra of enantiomers, such as this compound and (R)-(-)-4-Methyl-1-hexanol, are identical in a non-chiral solvent.

¹H NMR Spectral Data Summary

The proton NMR spectrum was acquired at 90 MHz in a CDCl₃ solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| H-1 | 3.63 | Triplet (t) | 2H | 6.6 |

| H-6 | 0.88 | Triplet (t) | 3H | 6.8 |

| H-7 (CH₃ at C4) | 0.88 | Doublet (d) | 3H | 6.4 |

| H-2 | 1.55 | Multiplet (m) | 2H | |

| H-5 | 1.28 | Multiplet (m) | 2H | |

| H-3 | 1.15 | Multiplet (m) | 2H | |

| H-4 | 1.40 | Multiplet (m) | 1H | |

| OH | 1.74 | Singlet (s) | 1H |

¹³C NMR Spectral Data Summary

The carbon-13 NMR spectrum was acquired at 22.63 MHz in a CDCl₃ solvent, with proton decoupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | 63.2 |

| C-2 | 39.4 |

| C-3 | 30.2 |

| C-4 | 34.1 |

| C-5 | 29.5 |

| C-6 | 11.6 |

| C-7 (CH₃ at C4) | 19.2 |

Experimental Protocols

The following sections describe a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a liquid alcohol sample, such as this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from contaminants in the NMR spectrum.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Sample Concentration : Prepare a solution by dissolving approximately 5-20 mg of the liquid alcohol in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

-

Internal Standard : Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal chemical shift reference (0.00 ppm).

NMR Data Acquisition

Instrumentation : A high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument, is recommended for detailed analysis.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence : Standard single-pulse sequence.

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Spectral Width : 0-10 ppm

-

Number of Scans : 16-64 (depending on sample concentration)

-

Relaxation Delay : 1-2 seconds

-

Acquisition Time : 2-4 seconds

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Spectral Width : 0-220 ppm

-

Number of Scans : 1024 or more (due to the lower natural abundance of ¹³C)

-

Relaxation Delay : 2-5 seconds

-

Acquisition Time : 1-2 seconds

Visualization of Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignments and the proton coupling network.

Caption: Molecular structure of this compound with atom numbering.

Caption: ¹H-¹H spin-spin coupling relationships in this compound.

References

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (S)-(+)-4-Methyl-1-hexanol. Understanding the fragmentation pathways of this branched primary alcohol is essential for its identification and structural elucidation in various scientific and industrial applications, including drug development and quality control.

Core Concepts in the Fragmentation of Primary Alcohols

Under electron ionization, alcohols undergo characteristic fragmentation reactions. For a primary alcohol like this compound, the most prominent fragmentation pathways include alpha-cleavage and dehydration (loss of a water molecule).

-

Alpha-Cleavage: This involves the cleavage of the bond between the alpha-carbon (the carbon bearing the hydroxyl group) and the adjacent carbon. For primary alcohols, this fragmentation often results in a characteristic ion at m/z 31, corresponding to [CH₂OH]⁺.

-

Dehydration: The elimination of a water molecule from the molecular ion leads to a fragment with a mass-to-charge ratio of M-18.

-

Combined Losses: Branched alcohols may also exhibit fragmentation patterns involving the loss of alkyl groups in combination with water. For instance, the concurrent loss of a methyl group and a water molecule results in a fragment at M-33.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of 4-Methyl-1-hexanol is characterized by a series of fragment ions that provide structural information. The molecular formula of 4-Methyl-1-hexanol is C₇H₁₆O, with a molecular weight of approximately 116.20 g/mol .[1][2] The quantitative data for the major peaks in the mass spectrum are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 29 | 45 | [C₂H₅]⁺ |

| 31 | 60 | [CH₂OH]⁺ (from α-cleavage) |

| 41 | 80 | [C₃H₅]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 55 | 95 | [C₄H₇]⁺ |

| 56 | 85 | [C₄H₈]⁺ |

| 70 | 50 | [M - C₂H₅OH]⁺ or [C₅H₁₀]⁺ |

| 83 | 25 | [M - CH₃ - H₂O]⁺ or [C₆H₁₁]⁺ |

| 98 | 5 | [M - H₂O]⁺ |

| 116 | <1 | [M]⁺ (Molecular Ion) |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Interpretation of the Fragmentation Pattern

The mass spectrum of 4-Methyl-1-hexanol displays a weak molecular ion peak ([M]⁺) at m/z 116, which is typical for primary alcohols as they readily fragment.[1][2]

The base peak is observed at m/z 43 , corresponding to the stable isopropyl cation ([C₃H₇]⁺), which can be formed through various fragmentation pathways. The peak at m/z 55 is also very intense and likely corresponds to the [C₄H₇]⁺ ion.

A significant peak is present at m/z 31 , which is characteristic of primary alcohols and results from alpha-cleavage with the loss of a C₅H₁₁ radical.

The peak at m/z 98 represents the loss of a water molecule ([M - H₂O]⁺) from the molecular ion. Further fragmentation of this ion can lead to other observed peaks. A small peak at m/z 83 can be attributed to the combined loss of a methyl group and a water molecule.

The presence of peaks at m/z 29 , m/z 41 , m/z 56 , and m/z 70 corresponds to various alkyl and alkenyl fragments, providing further evidence for the carbon skeleton of the molecule.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography (GC):

-

Injector: The sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used to separate the analyte from the solvent and any impurities.

-

Oven Program: A temperature program is employed to ensure good separation and peak shape. For example, starting at 50°C, holding for 2 minutes, and then ramping up to 250°C at a rate of 10°C/minute.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

3. Mass Spectrometry (MS):

-

Ionization: The molecules eluting from the GC column enter the ion source of the mass spectrometer, where they are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analyzer: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detector: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Data Analysis: The resulting data is processed, and the mass spectrum is compared to spectral libraries (such as the NIST library) for confirmation.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Infrared (IR) spectroscopy analysis of (S)-(+)-4-Methyl-1-hexanol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of (S)-(+)-4-Methyl-1-hexanol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of this compound. It details the characteristic vibrational modes of its functional groups, presents a summary of expected absorption data, outlines a detailed experimental protocol for analysis, and illustrates the analytical workflow.

Introduction to the Infrared Spectroscopy of this compound

This compound is a chiral primary alcohol. Its structure consists of a hexane backbone with a methyl group at the fourth carbon and a hydroxyl group at the first carbon. Infrared spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides specific information about the vibrational frequencies of its covalent bonds. The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to the O-H, C-H, and C-O functional groups.

Data Presentation: Characteristic IR Absorption Bands

The primary functional groups within this compound give rise to characteristic absorption bands in the infrared spectrum. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges based on the analysis of primary alcohols.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3500 - 3200 | Strong | Broad due to intermolecular hydrogen bonding. |

| C-H Stretch (sp³ hybridized) | Alkane (C-H) | 3000 - 2850 | Strong | Sharp peaks. |

| C-O Stretch (Primary Alcohol) | Alcohol (C-OH) | 1075 - 1000 | Strong | A prominent peak in the fingerprint region. |

| O-H Bend (in-plane) | Alcohol (-OH) | 1350 ± 50 | Moderate | Often broad. |

| C-H Bend (Methyl and Methylene) | Alkane (C-H) | 1470 - 1450 | Moderate | Scissoring and bending vibrations. |

| O-H Wag (out-of-plane) | Alcohol (-OH) | 650 ± 50 | Broad | A broad band in the lower frequency region. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a highly suitable method for the analysis of liquid samples like this compound, requiring minimal sample preparation.[1]

3.1. Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

3.2. Procedure

-

Instrument and Accessory Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and dry. The ATR crystal surface must be free of any contaminants from previous analyses.

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. The background spectrum accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Application: Place a small drop (typically 1-2 μL) of this compound directly onto the center of the ATR crystal using a micropipette. Ensure that the crystal surface is completely covered by the liquid sample.

-

Spectrum Acquisition: Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated energy is detected. For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[1] The spectrum is usually recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum of the sample.

-

Cleaning: After the analysis, thoroughly clean the ATR crystal. Gently wipe the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to data interpretation.

References

A Technical Guide to the Natural Occurrence and Biosynthesis of 4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of the branched-chain alcohol, 4-methyl-1-hexanol. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways and analytical workflows.

Natural Occurrence of 4-Methyl-1-hexanol

4-Methyl-1-hexanol is a volatile organic compound found in a limited number of biological sources, primarily in the floral headspace of various plant species and as a minor component of arthropod defensive secretions.

In Plants

The most well-documented natural sources of 4-methyl-1-hexanol are plants belonging to the Nicotiana genus (tobacco plants). It is a component of the floral scent of several species, contributing to the overall bouquet that attracts pollinators.

Table 1: Quantitative Data on the Natural Occurrence of 4-Methyl-1-hexanol

| Biological Source | Organism | Tissue/Secretion | Concentration / Emission Rate | Reference(s) |

| Plant | Nicotiana sylvestris | Petal Tissue Volatiles | Presence confirmed, quantitative data not specified in the primary literature. | [1] |

| Plant | Nicotiana suaveolens | Floral Volatiles | Presence noted. | [2] |

| Plant | Nicotiana tomentosiformis | Floral Volatiles | Presence noted. | [2] |

| Arthropod | Leiobunum spp. (Harvestmen) | Defensive Secretion | Minor, unidentified component. Related compounds 4-methylhexan-3-one and 4-methylhexan-3-ol are more prominent. | [3] |

Note: While the presence of 4-methyl-1-hexanol is confirmed in these sources, specific quantitative data remains limited in publicly available literature.

In Arthropods

While some related compounds are more prevalent, 4-methyl-1-hexanol has been reported as a minor, and in some cases unidentified, component of the defensive secretions of certain harvestmen (Opiliones).[3] The primary role of this compound in these secretions is likely defensive, contributing to a repellent chemical mixture. In the context of insect pheromones, the closely related isomer, 4-methyl-3-hexanol, is a well-documented aggregation pheromone for several bark beetle species; however, there is currently a notable lack of evidence supporting a primary pheromonal role for 4-methyl-1-hexanol.[4]

Biosynthesis of 4-Methyl-1-hexanol

The biosynthesis of 4-methyl-1-hexanol has been primarily studied in the petal tissue of Nicotiana sylvestris. The pathway originates from the branched-chain amino acid L-isoleucine.[1]

The key stages of the biosynthesis are:

-

Isoleucine Catabolism: The pathway initiates with the degradation of L-isoleucine to 2-methylbutyryl-CoA. This process involves a series of enzymatic steps common to isoleucine catabolism.[1][5]

-

Chain Elongation: 2-Methylbutyryl-CoA is then elongated by a single acetate unit. This reaction is catalyzed by fatty acid synthase (FAS).[1]

-

Reduction: The resulting acyl-CoA or a related thioester is then reduced to the corresponding alcohol, 4-methyl-1-hexanol.[1] This final reductive step is likely carried out by one or more acyl-CoA reductases or alcohol dehydrogenases.[6][7]

Below is a DOT script representation of the biosynthetic pathway.

Caption: Biosynthesis of 4-Methyl-1-hexanol from L-Isoleucine.

Experimental Protocols

The analysis of 4-methyl-1-hexanol, a volatile compound, is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Quantification of 4-Methyl-1-hexanol in Plant Tissue using HS-SPME-GC-MS

This protocol provides a general framework for the quantitative analysis of 4-methyl-1-hexanol in plant floral tissue.

Table 2: Experimental Protocol for Quantification of 4-Methyl-1-hexanol

| Step | Procedure | Details and Parameters |

| 1. Sample Preparation | Fresh floral tissue (e.g., petals) is collected and immediately weighed. | To minimize volatile loss, samples should be processed quickly or flash-frozen in liquid nitrogen and stored at -80°C. |

| The tissue is placed in a headspace vial. | A known mass of tissue (e.g., 100-500 mg) is used for each replicate. | |

| An internal standard is added. | A known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample, like 4-methyl-2-pentanol) is added to each vial. | |

| 2. Headspace Solid-Phase Microextraction (HS-SPME) | The vial is sealed and incubated to allow volatiles to equilibrate in the headspace. | Incubation temperature: 40-60°C; Incubation time: 20-40 minutes. |

| An SPME fiber is exposed to the headspace to adsorb the volatile compounds. | Fiber type: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used for a broad range of volatiles.[8] | |

| Extraction time: 20-60 minutes. | ||

| 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis | The SPME fiber is desorbed in the hot injector of the GC. | Injector temperature: 240-260°C; Splitless mode. |

| The analytes are separated on a capillary column. | Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm). | |

| Carrier gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). | ||

| Oven temperature program: Initial temperature of 40-50°C (hold for 2-5 min), ramp at 5-10°C/min to 240-280°C (hold for 5-10 min). | ||

| The separated compounds are detected by a mass spectrometer. | Ionization mode: Electron Ionization (EI) at 70 eV. | |

| Mass scan range: m/z 40-400. | ||

| 4. Data Analysis and Quantification | The peak corresponding to 4-methyl-1-hexanol is identified based on its retention time and mass spectrum compared to an authentic standard. | The mass spectrum of 4-methyl-1-hexanol will show characteristic fragment ions. |

| A calibration curve is generated using standard solutions of 4-methyl-1-hexanol of known concentrations. | The ratio of the peak area of 4-methyl-1-hexanol to the peak area of the internal standard is plotted against the concentration of 4-methyl-1-hexanol. | |

| The concentration of 4-methyl-1-hexanol in the sample is calculated from the calibration curve. | Results are typically expressed as ng/g of fresh weight. |

Below is a DOT script representation of a typical experimental workflow for the analysis of 4-methyl-1-hexanol.

Caption: Experimental workflow for 4-methyl-1-hexanol analysis.

Conclusion

4-Methyl-1-hexanol is a naturally occurring branched-chain alcohol with a biosynthetic pathway linked to isoleucine metabolism. Its presence is most notably documented in the floral volatiles of Nicotiana species. While the general biosynthetic pathway has been elucidated, further research is required to identify the specific enzymes involved in the final reductive steps and to obtain more extensive quantitative data on its natural occurrence. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this and other volatile compounds in complex biological matrices, which is essential for future research in chemical ecology, flavor and fragrance chemistry, and metabolic engineering.

References

- 1. Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 3. Characterization and synthesis of volatile compounds from the defensive secretions of some "daddy longlets" (Arachnida: Opiliones: Leiobunum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADH, Alcohol dehydrogenase [organic-chemistry.org]

- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Keystone: An In-Depth Technical Guide to (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-1-hexanol, a chiral alcohol, serves as a critical building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries. Its defined stereochemistry is paramount, as the biological activity and sensory properties of its derivatives are often enantiomer-dependent. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in scientific research and development.

Physicochemical and Chiral Properties

This compound is a colorless liquid with a characteristic fruity odor. Its chirality arises from the stereocenter at the C4 position. The "(S)" designation denotes the absolute configuration of this chiral center, while the "(+)" sign indicates its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. This optical activity is a key identifier of its enantiomeric purity.

| Property | Value | Reference(s) |

| CAS Number | 1767-46-0 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

| Boiling Point | 173 °C at 760 mmHg | [1] |

| Density | 0.818 g/cm³ | [1] |

| Specific Rotation ([α]D) | +6.0 to +9.0° (neat) | [3] |

| Refractive Index | ~1.42-1.43 | [1] |

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. Asymmetric synthesis methods are employed to control the stereochemistry at the C4 position. Below is a representative experimental protocol adapted from established methodologies for the synthesis of chiral alcohols.

Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol outlines a general approach and would require optimization for this specific target molecule.

1. Preparation of the Prochiral Ketone (4-Methyl-1-hexan-1-one):

-

The synthesis would typically begin with the appropriate starting materials to construct the carbon skeleton of 4-methyl-1-hexan-1-one. This can be achieved through various standard organic chemistry reactions, such as Grignard reactions or oxidation of the corresponding secondary alcohol.

2. Asymmetric Hydrogenation:

-

Apparatus: A high-pressure hydrogenation reactor equipped with a magnetic stirrer and temperature control.

-

Reagents:

-

4-Methyl-1-hexan-1-one (1 equivalent)

-

Chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(S)-BINAP) (0.01-1 mol%)

-

Hydrogen gas (H₂)

-

Anhydrous, deoxygenated solvent (e.g., methanol or ethanol)

-

-

Procedure:

-

In a glovebox, the chiral ruthenium catalyst and the prochiral ketone are dissolved in the anhydrous solvent in the hydrogenation reactor.

-

The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The reactor is purged with hydrogen gas several times to remove any residual air.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours), monitored by techniques like TLC or GC.

-

Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Characterization and Quality Control

Ensuring the enantiomeric purity of this compound is critical. A combination of analytical techniques is employed for its comprehensive characterization.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique to separate and quantify the enantiomers of this compound.

Protocol:

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXse).

-

Sample Preparation: The alcohol may be analyzed directly or after derivatization to a more volatile ester (e.g., acetate) to improve peak shape and resolution.

-

GC Conditions (Illustrative):

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Temperature Program: 70 °C (hold 1 min), then ramp at 2 °C/min to 150 °C.

-

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can enable their differentiation.

Expected ¹H NMR Chemical Shifts (Predicted): The spectrum would show characteristic signals for the different protons in the molecule, including the methyl, methylene, and methine groups.

Expected ¹³C NMR Chemical Shifts (Predicted): The spectrum would display distinct signals for each of the seven carbon atoms in the structure.

Polarimetry

Polarimetry is used to measure the optical rotation of the synthesized this compound, confirming its enantiomeric identity and providing an indication of its purity.

Protocol:

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of the purified this compound of a known concentration is prepared in a suitable solvent (or analyzed neat).

-

Measurement: The optical rotation of the sample is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the sample in g/mL.

Applications in Research and Drug Development

Chiral building blocks like this compound are indispensable in modern drug discovery and development.[4] The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, as biological targets such as enzymes and receptors are themselves chiral.[5] The use of a single enantiomer can lead to improved therapeutic efficacy, reduced side effects, and a better understanding of the drug's mechanism of action.

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, its structural motif is found in various natural products and biologically active molecules. For instance, related chiral methyl-branched alcohols have been identified as components of insect pheromones, highlighting the importance of stereochemistry in chemical communication in nature.[4] This underscores the potential for derivatives of this compound to interact specifically with biological systems.

Conclusion

This compound is a valuable chiral building block with well-defined stereochemical and physical properties. Its enantioselective synthesis and rigorous characterization are essential for its successful application in the development of new pharmaceuticals and other high-value chemicals. The methodologies outlined in this guide provide a framework for the preparation and quality control of this important chiral intermediate, enabling researchers and scientists to confidently incorporate it into their synthetic strategies.

References

Technical Guide to (S)-(+)-4-Methyl-1-hexanol: A Material Safety Data Sheet Summary

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the material safety data for (S)-(+)-4-Methyl-1-hexanol, focusing on its physical, chemical, and safety properties. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals in research and development.

Section 1: Chemical and Physical Properties

This compound is a chiral alcohol. The following tables summarize its key chemical and physical properties. Data for the racemate, 4-methyl-1-hexanol, is included for reference where specific data for the (S)-(+)-enantiomer is not available.

Table 1: General Chemical Information

| Identifier | Data |

| Chemical Name | This compound |

| CAS Number | 1767-46-0 |

| Molecular Formula | C₇H₁₆O[1][2] |

| Molecular Weight | 116.20 g/mol [1][3] |

| Synonyms | (S)-4-Methylhexan-1-ol |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 172.00 to 174.00 °C @ 760.00 mm Hg (estimated) | [4] |

| Flash Point | 61.80 °C (143.00 °F) (Tag Closed Cup, estimated) | [4] |

| Vapor Pressure | 0.407 mmHg @ 25.00 °C (estimated) | [4] |

| Solubility | Soluble in alcohol; Water solubility: 4089 mg/L @ 25 °C (estimated) | [4] |

| logP (o/w) | 2.211 (estimated) | [4] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Table 3: GHS Classification

| Classification | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid |

Note: This classification is based on available data for this compound. Classifications may vary between suppliers.

Hazard Pictograms: While classified as a combustible liquid, some safety data sheets indicate that no pictogram is required for this specific classification level.

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the following table.

Table 4: Precautionary Statements

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Section 3: Toxicological Information

Comprehensive toxicological data for this compound is limited. Many standard toxicological values have not been determined.

Table 5: Acute Toxicity Data

| Route | Species | Value |

| Oral | Not determined | Not available |

| Dermal | Not determined | Not available |

| Inhalation | Not determined | Not available |

Summary of Health Effects:

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.[5]

-

Carcinogenicity: Not classified as a carcinogen by IARC or ACGIH.[5]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties of this compound are not provided in the reviewed safety data sheets. The presented data are typically generated using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical testing. For instance, flash point is commonly determined using methods like the Tag Closed Cup test. Acute toxicity is often assessed through studies determining the LD50 (median lethal dose) or LC50 (median lethal concentration) in animal models, though such data is not available for this specific compound.

Section 5: Visualized Workflows and Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships.

Caption: GHS hazard classification and corresponding precautionary statements.

Caption: General workflow for safe handling of laboratory chemicals.

References

Technical Guide: Physicochemical Properties of (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of (S)-(+)-4-Methyl-1-hexanol, a chiral alcohol with applications in chemical synthesis and as a component of natural products. This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The boiling point and density of this compound are critical parameters for its handling, purification, and use in various chemical processes. The experimentally determined values for these properties can vary slightly based on the purity of the sample and the measurement conditions.

| Property | Value | Units | Notes |

| Boiling Point | 126 - 174[1][2][3] | °C | at 760 mmHg |

| 445.15[4] | K | ||

| Density | 0.818 - 0.820[2][5][6] | g/cm³ | at 25°C |

Experimental Protocols

Accurate determination of the boiling point and density is essential for the characterization of this compound. The following sections detail standardized laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] For a pure compound, the boiling point is a characteristic physical constant.

Micro-Boiling Point Determination (Capillary Method):

This method is suitable for small sample volumes.

-

Apparatus Setup:

-

Heating and Observation:

-

The heating bath is heated gradually while being stirred to ensure uniform temperature distribution.[7][9]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

-

Measurement:

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

-

Distillation Method:

For larger sample volumes, the boiling point can be determined during distillation.

-

Apparatus Setup: A standard simple distillation apparatus is assembled with the sample in the distilling flask.

-

Procedure: The liquid is heated to a steady boil, and the temperature of the vapor is measured with a thermometer whose bulb is positioned just below the side arm of the distillation head.[7]

-

Measurement: The constant temperature observed during the distillation of the pure liquid is recorded as the boiling point.[7]

Determination of Density

Density is the mass per unit volume of a substance.[11][12] For liquids, it is typically measured in g/mL or g/cm³.

Using a Graduated Cylinder:

This method is straightforward but less precise.

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[11][12][13]

-

Volume Measurement: A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11][14]

-

Final Mass Measurement: The graduated cylinder containing the liquid is reweighed.[11][12][13]

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume.[11][12][15]

Using a Pycnometer (Density Bottle):

This method provides higher accuracy.

-

Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed. This allows for the calibration of the pycnometer's volume.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound and weighed.

-

Calculation: The density of the sample is calculated using the mass of the sample and the volume of the pycnometer determined from the water measurement.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point and density of this compound.

Caption: Experimental workflow for determining boiling point and density.

References

- 1. This compound 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 4. 1-Hexanol, 4-methyl-, (S)- [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-methyl-1-hexanol [stenutz.eu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. homesciencetools.com [homesciencetools.com]

Solubility Characteristics of (S)-(+)-4-Methyl-1-hexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-4-Methyl-1-hexanol in various organic solvents. Due to the limited availability of direct quantitative data for this specific chiral alcohol, this guide incorporates information on its structural isomer, 1-hexanol, as a predictive reference. Furthermore, it details standardized experimental protocols for determining solubility and introduces predictive models that can be leveraged in the absence of empirical data.

Introduction to this compound

This compound is a chiral primary alcohol with applications in the synthesis of fine chemicals, pharmaceuticals, and as a chiral building block in asymmetric synthesis. Its solubility in organic solvents is a critical parameter for its use in reaction media, purification processes, and formulation development. The structure of this compound, featuring a hydroxyl group and a branched alkyl chain, governs its interactions with different solvent classes.

Qualitative and Quantitative Solubility Data

For practical purposes, the solubility of its structural isomer, 1-hexanol, can be used as a reasonable estimate. 1-Hexanol is reported to be miscible with several common organic solvents.[1][2] Miscibility implies that the two liquids can be mixed in all proportions to form a single homogeneous phase.

Table 1: Solubility Data for 1-Hexanol (Structural Isomer) in Various Solvents

| Solvent | Classification | Solubility/Miscibility of 1-Hexanol | Reference |

| Ethanol | Polar Protic | Miscible | [1] |

| Methanol | Polar Protic | Miscible (Expected) | Inferred from ethanol miscibility |

| Acetone | Polar Aprotic | Miscible | |

| Diethyl Ether | Polar Aprotic | Miscible | [1] |

| Toluene | Nonpolar | Miscible (Expected) | Inferred from benzene miscibility |

| Hexane | Nonpolar | Soluble | [3] |

| Chloroform | Nonpolar | Miscible | |

| Benzene | Nonpolar | Miscible | |

| Propylene Glycol | Polar Protic | Soluble | [4] |

| Water | Polar Protic | 5.9 g/L (at 20 °C) |

Note: The data presented for 1-hexanol should be considered as an approximation for this compound. Experimental verification is highly recommended for any critical applications.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for the accurate determination of the solubility of this compound in organic solvents. The following outlines a general method for determining the miscibility of two liquids.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Calibrated pipettes or burettes

-

Vials or test tubes with secure caps

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Analytical balance (for quantitative analysis if needed)

Experimental Workflow for Miscibility Determination

The following diagram illustrates the logical workflow for determining the miscibility of this compound in a given organic solvent.

Caption: Workflow for determining the miscibility of a liquid solute in a solvent.

Detailed Methodological Steps

-

Preparation: Select the organic solvent of interest. Ensure that both the this compound and the solvent are equilibrated to the desired experimental temperature.

-

Initial Addition: In a clean, dry vial, add a precise volume of the organic solvent.

-

Incremental Addition of Solute: Using a calibrated pipette, add a small, known volume of this compound to the solvent.

-

Mixing: Securely cap the vial and vortex for a consistent period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Equilibration and Observation: Allow the mixture to stand undisturbed at the controlled temperature and visually inspect for any signs of phase separation (i.e., the formation of two distinct layers or cloudiness).

-

Repeat: Continue to add incremental volumes of the solute, followed by mixing and observation, until a significant portion of the solute has been added or until phase separation is observed.

-

Determination of Miscibility: If no phase separation is observed across a wide range of compositions, the two liquids are considered miscible. If phase separation occurs, they are partially miscible or immiscible.

Predictive Models for Solubility: The UNIFAC Method

In the absence of experimental data, group contribution methods like the UNIQUAC Functional-group Activity Coefficients (UNIFAC) model can be used to predict the solubility of organic compounds.[5] The UNIFAC method calculates activity coefficients based on the functional groups present in the molecules of a mixture.[5]

The UNIFAC model considers the interactions between the constituent functional groups of the solute and the solvent. For this compound, the relevant functional groups would be CH3, CH2, CH, and OH. By using established interaction parameters for these groups, the activity coefficients and, subsequently, the solubility can be estimated. While powerful, it is important to note that the accuracy of UNIFAC predictions can vary, and experimental validation is recommended.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While direct quantitative data is scarce, the miscibility of its structural isomer, 1-hexanol, provides a useful, albeit approximate, guide for its behavior in common organic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided herein should be followed. Furthermore, predictive models such as UNIFAC offer a valuable tool for estimating solubility in the early stages of research and development. It is imperative for researchers and drug development professionals to consider these aspects to ensure the successful application of this compound in their work.

References

Initial Investigations into the Biological Activity of 4-Methyl-1-Hexanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-hexanol is a naturally occurring branched-chain alcohol found in various plant species. Despite its presence in nature, comprehensive investigations into its specific biological activities and mechanisms of action are currently limited in publicly available scientific literature. This technical guide synthesizes the existing data on 4-methyl-1-hexanol, including its physicochemical properties, known natural occurrence, and preliminary toxicological assessments. Furthermore, by examining the biological activities of structurally analogous compounds, this document aims to provide a foundational understanding and propose potential avenues for future research into the pharmacological and toxicological profile of 4-methyl-1-hexanol.

Physicochemical Properties

A foundational understanding of the biological potential of 4-methyl-1-hexanol begins with its physicochemical characteristics, which are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| CAS Number | 818-49-5 | --INVALID-LINK-- |

| Appearance | Colorless clear liquid (est.) | --INVALID-LINK--[1] |

| Boiling Point | 172.00 to 174.00 °C @ 760.00 mm Hg (est.) | --INVALID-LINK--[1] |

| Flash Point | 143.00 °F (61.80 °C) (est.) | --INVALID-LINK--[1] |

| Water Solubility | 4089 mg/L @ 25 °C (est.) | --INVALID-LINK--[2] |

| logP (o/w) | 2.211 (est.) | --INVALID-LINK--[2] |

Natural Occurrence and Biosynthesis

4-Methyl-1-hexanol has been identified as a volatile compound in several plant species, most notably in the petal tissue of Nicotiana sylvestris (a species of tobacco).[3] Its biosynthesis in this plant has been elucidated and is depicted in the workflow below. The pathway involves the elongation of 2-methylbutyryl CoA, derived from isoleucine metabolism, by a single acetate unit via fatty acid synthase, followed by reduction to the final alcohol product.[3]

Toxicological Profile

Direct studies on the biological activity of 4-methyl-1-hexanol are sparse. The most concrete data comes from toxicological assessments.

| Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity | Rat | Oral | LD50: 720 mg/kg | Harmful if swallowed | --INVALID-LINK--[4] |

| Skin Irritation | Rabbit | Dermal | - | Causes skin irritation | --INVALID-LINK--[4] |

| Eye Irritation | Rabbit | Ocular | - | Causes serious eye irritation | --INVALID-LINK--[4] |

| Aquatic Toxicity | - | - | - | Toxic to aquatic life | --INVALID-LINK--[4] |

Biological Activity of Structurally Related Compounds

To infer potential biological activities of 4-methyl-1-hexanol, it is useful to examine structurally similar molecules.

-

4-Methyl-1-pentanol: This shorter-chain analogue has been shown to act as an alcohol antagonist. It can counteract the inhibitory effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion.[5] This suggests a potential for 4-methyl-1-hexanol to interact with cell adhesion processes.

-

1-Hexanol: The straight-chain isomer of hexanol has demonstrated antibacterial activity, particularly against Gram-negative bacteria.[6] This raises the possibility that 4-methyl-1-hexanol may also possess antimicrobial properties.

-

4-Methyl-1-cyclohexanemethanol (4-MCHM): This cyclic analogue was found to induce DNA damage-related biomarkers in human A549 cells, suggesting potential genotoxicity.[7] Its metabolites were also shown to induce oxidative stress in yeast.[7]

-

2-Ethyl-1-hexanol: Controlled exposure in humans to this isomer resulted in minimal but statistically significant increases in subjective ratings of eye discomfort.[8]

Putative Signaling Pathway and Future Directions

Given the limited direct data on 4-methyl-1-hexanol, a definitive signaling pathway cannot be described. However, based on the genotoxic and oxidative stress-inducing effects of the structurally related 4-MCHM, a hypothetical pathway for investigation is proposed. This pathway suggests that 4-methyl-1-hexanol or its metabolites could potentially induce cellular stress, leading to DNA damage and the activation of stress response pathways.

References

- 1. 4-methyl-1-hexanol [flavscents.com]

- 2. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]

- 3. Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-(+)-4-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two effective asymmetric synthesis routes to obtain the chiral alcohol (S)-(+)-4-Methyl-1-hexanol. This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The described methods are:

-